N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
CG-200745 is synthesized through a series of chemical reactions involving the formation of a hydroxamic acid moiety, which is essential for its activity as a histone deacetylase inhibitor . The synthetic route typically involves the following steps:
- Formation of the core structure through a series of condensation reactions.
- Introduction of the hydroxamic acid group via hydroxylamine derivatives.
- Purification and crystallization to obtain the final product .
Industrial Production Methods
Industrial production of CG-200745 involves scaling up the synthetic route while ensuring the purity and stability of the compound. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
CG-200745 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving CG-200745 include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of CG-200745, which may have different biological activities and properties .
Scientific Research Applications
CG-200745 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study histone deacetylation and its effects on gene regulation.
Biology: Investigated for its role in modulating epigenetic markers and influencing cellular processes.
Medicine: Explored for its potential as an anti-cancer agent, particularly in non-small cell lung cancer, prostate cancer, and renal fibrosis
Mechanism of Action
CG-200745 exerts its effects by inhibiting histone deacetylases, which are enzymes responsible for removing acetyl groups from histone proteins. This inhibition leads to increased acetylation of histones, resulting in altered gene expression and inhibition of cell proliferation . The compound also induces apoptosis through the activation of caspase-9, -3, and -8, which are key enzymes in the apoptotic pathway .
Comparison with Similar Compounds
CG-200745 is unique among histone deacetylase inhibitors due to its potent activity and broad spectrum of action. Similar compounds include:
Vorinostat: Another hydroxamate-based HDACI with similar mechanisms of action.
Belinostat: A pan-HDAC inhibitor with applications in cancer therapy.
Panobinostat: Known for its potent anti-cancer activity and ability to induce apoptosis.
These compounds share similar mechanisms but differ in their specific targets, potency, and therapeutic applications .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-hydroxy-2-(naphthalen-1-yloxymethyl)oct-2-enediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-27(2)17-9-16-25-24(29)20(11-4-3-5-15-23(28)26-30)18-31-22-14-8-12-19-10-6-7-13-21(19)22/h6-8,10-14,30H,3-5,9,15-18H2,1-2H3,(H,25,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGCSOFQTDKPSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C(=CCCCCC(=O)NO)COC1=CC=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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